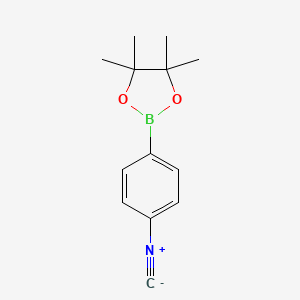

2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A study reported the synthesis of isocyano arylboronate esters, which are stable due to the presence of an isocyano group . Theoretical calculations revealed that the electron delocalization between the aryl group and the boron atom might contribute to this stability . Another study described the synthesis of borodepsipeptides utilizing boron-containing isocyanides .Molecular Structure Analysis

The molecular structure of “2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not explicitly mentioned in the search results .Chemical Reactions Analysis

The chemical reactions involving “2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Pharmaceuticals and Cancer Treatment

This compound has been used in the development of 1,3,4-Oxadiazole-based drugs, which are known for their cytotoxicity towards malignant cells . These drugs have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins . They inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Synthesis of Polyisocyanide Derivatives

The compound has been used in the synthesis of polyisocyanide derivatives with a cross-linked structure . These derivatives have been used as nitrite electrochemical probes and as precursors for nitrogen-doped carbon materials .

Electrochemical Detection of Nitrite

A polyisocyanide derivative, prepared using this compound, has been used for the electrochemical detection of nitrite . The detection limit reached approximately 0.51 μM .

4. Preparation of Nitrogen-Doped Porous Carbon Material A nitrogen-doped porous carbon material was obtained by direct carbonization of a polyisocyanide derivative prepared using this compound . This material showed promising electrochemical performance, with a specific capacitance of 152.5 F g −1 at 0.5 A g −1, and high capacitance retention of 94.4% after 1000 galvanostatic charge–discharge cycles .

Radical Copolymerization

This compound has been used in the radical copolymerization process . The resulting copolymers contain photochromic mesogenic fragments .

Mécanisme D'action

Target of Action

The primary targets of 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines .

Mode of Action

2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its targets through covalent modifications. It binds covalently to the catalytic site of the enzymes, leading to concentration-dependent labeling and corresponding functional inhibition .

Biochemical Pathways

The compound affects the fatty acid biosynthetic process and the hexosamine pathway. The covalent modifications of the enzymes involved in these pathways by 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lead to the destabilization and dysregulation of proteins related to the targeted pathways .

Pharmacokinetics

It is known that the compound’s cytotoxicity and inhibition of cytochrome p450 enzymes require optimization prior to therapeutic application .

Result of Action

The molecular and cellular effects of 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action include the destabilization and dysregulation of proteins related to the targeted pathways. This results in the inhibition of bacterial growth, demonstrating its potent antimicrobial activities .

Action Environment

It is known that the compound’s effectiveness as an antimicrobial agent can be affected by factors such as bacterial resistance .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAGFQFDWYWSHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2383967.png)

![3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2383968.png)

-3-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]ethylidene})amine](/img/structure/B2383969.png)

![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)

![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)

![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)